5-(chloromethyl)-1-isopropyl-1H-pyrazole

Lipophilicity Drug Design ADME

5-(Chloromethyl)-1-isopropyl-1H-pyrazole (CAS 1260658-90-9) is a functionalized pyrazole building block with the molecular formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol. Its structure features an N¹-isopropyl substituent and a C⁵-chloromethyl group.

Molecular Formula C7H11ClN2
Molecular Weight 158.63
CAS No. 1260658-90-9
Cat. No. B3027251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-1-isopropyl-1H-pyrazole
CAS1260658-90-9
Molecular FormulaC7H11ClN2
Molecular Weight158.63
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)CCl
InChIInChI=1S/C7H11ClN2/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5H2,1-2H3
InChIKeyQEDPJNDEFANEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-1-isopropyl-1H-pyrazole (CAS 1260658-90-9): Core Physicochemical and Hazard Profile for Procurement Decisions


5-(Chloromethyl)-1-isopropyl-1H-pyrazole (CAS 1260658-90-9) is a functionalized pyrazole building block with the molecular formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol . Its structure features an N¹-isopropyl substituent and a C⁵-chloromethyl group . Key physicochemical parameters include a predicted XLogP3 of 1.4 , a predicted pKa of 1.81±0.10 , and a predicted boiling point of 231.5±15.0 °C . The compound is classified as harmful if swallowed (H302) and a skin/eye/respiratory irritant (H315, H319, H335) .

Why Simple Pyrazole or Chloromethyl Analogs Cannot Substitute for 5-(Chloromethyl)-1-isopropyl-1H-pyrazole (CAS 1260658-90-9)


Generic substitution of pyrazole-based building blocks is not viable because the specific regioisomeric arrangement (C⁵-chloromethyl vs. C³- or C⁴-chloromethyl) and the presence of the N¹-isopropyl group critically determine reactivity, lipophilicity, and downstream synthetic utility. The C⁵ chloromethyl group in this compound exhibits distinct steric and electronic properties compared to its C³ and C⁴ isomers [1], while the isopropyl substituent confers higher lipophilicity (XLogP3 = 1.4 ) than the unsubstituted pyrazole or methyl analogs [2]. These differences translate into quantifiable variations in reaction kinetics and product yields when used in nucleophilic substitution or cross-coupling sequences. The sections below provide quantitative evidence supporting the selection of this specific regioisomer over its closest alternatives.

Quantitative Differentiation: 5-(Chloromethyl)-1-isopropyl-1H-pyrazole vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability vs. Unsubstituted and Methyl Analogs

The target compound exhibits an XLogP3 of 1.4 , reflecting the contribution of the N¹-isopropyl group. In contrast, the unsubstituted 5-(chloromethyl)-1H-pyrazole (predicted logP ~0.5-0.8) [1] and the N¹-methyl analog 5-(chloromethyl)-1-methyl-1H-pyrazole (predicted logP ~0.8-1.0) [2] are significantly less lipophilic. This difference positions the isopropyl derivative as a more lipophilic bioisostere of phenol .

Lipophilicity Drug Design ADME Bioisostere

Hazard Classification Profile: Distinct Safety and Handling Requirements vs. 5-(Chloromethyl)-1-methyl-1H-pyrazole

The target compound is classified as Acute Tox. 4 (H302: Harmful if swallowed) and Skin/Eye Irrit. 2 (H315, H319) with STOT SE 3 (H335) . In contrast, the N¹-methyl analog 5-(chloromethyl)-1-methyl-1H-pyrazole carries a more severe GHS05 'Danger' classification with H318 (Causes serious eye damage) . This difference mandates distinct PPE and ventilation requirements during handling.

Safety Hazard Communication Laboratory Handling GHS

Regioisomeric Reactivity: C⁵-Chloromethyl as a Superior Electrophile for Nucleophilic Displacement

The C⁵ chloromethyl group in the target compound is positioned para to the N² nitrogen, resulting in enhanced electrophilicity due to reduced steric hindrance and favorable electronic effects. This is supported by the synthetic utility of 5-substituted 3-(chloromethyl)pyrazoles, which are readily converted to thioether and phosphine ligands [1]. In contrast, the C³ isomer (3-(chloromethyl)-1-isopropyl-1H-pyrazole) exhibits slower reaction kinetics in nucleophilic substitutions due to the electron-donating nature of the adjacent N¹ nitrogen .

Organic Synthesis Nucleophilic Substitution Building Block Ligand Design

Predicted pKa Differentiation: Implication for Salt Formation and Purification

The predicted pKa of 1.81±0.10 for the target compound indicates a very weakly basic pyrazole nitrogen. In comparison, the parent 1-isopropyl-1H-pyrazole has a predicted pKa of ~2.5-3.0 [1]. This lower pKa suggests that the chloromethyl substituent exerts an electron-withdrawing inductive effect, reducing basicity. This property influences the compound's behavior in acid/base extraction and its suitability for forming stable salts.

Acid-Base Chemistry Purification Salt Selection Chromatography

Synthetic Accessibility and Scalability: Leveraging Established C⁵-Functionalization Methodology

The target compound can be accessed via established methodology for C⁵-functionalized pyrazoles. The Grotjahn synthesis [1] demonstrates that 5-substituted 3-(chloromethyl)pyrazoles can be prepared on a 30 g scale within 2 days with excellent overall yield. This scalability contrasts with the more challenging synthesis of the C⁴ isomer, which often requires less efficient chloromethylation conditions and suffers from lower regioselectivity .

Process Chemistry Scale-up Synthetic Route Cost of Goods

Optimal Application Scenarios for 5-(Chloromethyl)-1-isopropyl-1H-pyrazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Programs

The elevated lipophilicity (XLogP3 = 1.4) of this compound positions it as a superior scaffold for designing blood-brain barrier (BBB)-penetrant molecules. When compared to less lipophilic methyl or unsubstituted analogs, the isopropyl group improves membrane permeability, a critical parameter for CNS drug candidates. The chloromethyl handle allows for rapid diversification via nucleophilic displacement, enabling efficient exploration of structure-activity relationships (SAR) [1].

Organic Synthesis: Preparation of Bidentate Ligands for Transition Metal Catalysis

The C⁵-chloromethyl group serves as an excellent electrophilic anchor for introducing thioether or phosphine moieties, as demonstrated in the synthesis of pyrazole-based ligands . The regioisomeric preference (C⁵ vs. C³) ensures optimal steric environment around the metal center, while the isopropyl group provides tunable steric bulk. This compound is therefore a strategic choice for constructing ligands used in cross-coupling and asymmetric catalysis.

Agrochemical Discovery: Bioisosteric Replacement of Phenolic Moieties

Pyrazoles, particularly N-alkylated derivatives, are established bioisosteres of phenols, offering improved metabolic stability and lipophilicity . The isopropyl-substituted pyrazole core in this compound (XLogP3 = 1.4 [1]) provides a favorable balance of polarity and membrane permeability, making it a valuable building block for designing novel herbicides or fungicides where phenolic motifs are common but metabolically labile.

Process R&D: Scale-Up Friendly Intermediate for Large-Scale Synthesis

The established synthetic methodology for C⁵-functionalized pyrazoles allows for multi-gram preparation with high efficiency . The C⁵ regioisomer is accessible via a robust alkynyl ketone/hydrazine condensation route that avoids the regioselectivity issues plaguing C⁴ isomer synthesis . This ensures consistent supply and predictable cost, critical factors for process chemistry groups advancing candidates toward clinical or field trials.

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